2-Bromo-1-cyclopropoxy-3-nitrobenzene
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Overview
Description
2-Bromo-1-cyclopropoxy-3-nitrobenzene is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzene, substituted with a bromine atom, a cyclopropoxy group, and a nitro group
Preparation Methods
The synthesis of 2-Bromo-1-cyclopropoxy-3-nitrobenzene typically involves multiple steps. One common method includes the bromination of nitrobenzene derivatives. For example, the preparation of 1-bromo-3-nitrobenzene can be achieved by brominating nitrobenzene in the presence of sulfuric acid and dibromohydantoin . The cyclopropoxy group can then be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Chemical Reactions Analysis
2-Bromo-1-cyclopropoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles, such as amines, under basic conditions.
Scientific Research Applications
2-Bromo-1-cyclopropoxy-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropoxy-3-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interaction with biological molecules . The cyclopropoxy group can influence the compound’s steric and electronic properties, further modulating its activity .
Comparison with Similar Compounds
2-Bromo-1-cyclopropoxy-3-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromo-1-methoxy-3-nitrobenzene: The methoxy group is less sterically demanding than the cyclopropoxy group, which can affect the compound’s reactivity and interactions.
2-Bromo-1-cyclopropoxy-4-nitrobenzene: The position of the nitro group can influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-bromo-1-cyclopropyloxy-3-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO3/c10-9-7(11(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
QWTLGZRTCJZLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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